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Cat. No.: B1281117
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Executive Summary & Compound Identity

2-(Chloromethyl)-1,3-dimethoxybenzene is a critical electrophilic intermediate used in the
synthesis of resorcinarenes, crown ethers, and sterically hindered phosphine ligands.[1] Its
structure features a benzene ring substituted with two methoxy groups at the 1 and 3 positions,
and a reactive chloromethyl group at the 2 position.[1]

This substitution pattern creates a

symmetry plane perpendicular to the aromatic ring (passing through C2 and C5). This
symmetry significantly simplifies the NMR spectra, rendering the protons and carbons at
positions 4 and 6 equivalent, and the two methoxy groups equivalent.[1]
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Property Data

IUPAC Name 2-(Chloromethyl)-1,3-dimethoxybenzene
Common Synonym 2,6-Dimethoxybenzyl chloride

CAS Registry Number 71819-90-4

Molecular Formula

Molecular Weight 186.63 g/mol

White crystalline solid or colorless oil (purity
Appearance
dependent)

Synthesis & Sample Preparation Context

The spectral data below corresponds to material synthesized via the N-chlorosuccinimide
(NCS) / Dimethyl sulfide (DMS) protocol. This method is preferred over traditional
HCIl/Formaldehyde chloromethylation because it avoids electrophilic aromatic substitution at
the activated 4-position (which yields the unwanted 2,4-dimethoxybenzyl chloride isomer).

Recommended Sample Preparation

Solvent: Chloroform-d (

, 99.8% D)[1]

Concentration: 10-15 mg in 0.6 mL solvent.

Internal Standard: Tetramethylsilane (TMS,

0.00 ppm) or residual

(

7.26 ppm).

Stability Warning: The benzylic chloride is reactive. Avoid protic solvents (MeOH,

) which may cause solvolysis to the alcohol or ether.[1]
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H NMR Spectral Data (400 MHz, )

The proton spectrum exhibits a classic

aromatic system (appearing as a triplet and a doublet) due to the plane of symmetry.

Data Summary Table
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Spectral Interpretation
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e Aromatic Region (6.5 — 7.5 ppm): The signal at 7.37 ppm corresponds to H5. It is a triplet
because it couples to the two adjacent protons (H4 and H6). The signal at 6.67 ppm
represents H4 and H6. They appear upfield relative to benzene (7.26 ppm) because they are
ortho to the electron-donating methoxy groups.

e Benzylic Region (~4.9 ppm): The sharp singlet at 4.90 ppm is diagnostic of the chloromethyl
group located between two substituents. This is slightly downfield compared to unsubstituted
benzyl chloride (~4.6 ppm) due to steric compression and electronic effects from the flanking
methoxy groups.

o Methoxy Region (~4.0 ppm): A strong singlet integrating to 6 protons confirms the presence
of two equivalent methyl ethers.

C NMR Spectral Data (100 MHz, )

The carbon spectrum displays only 6 unique signals despite the molecule containing 9
carbons, confirming the molecular symmetry.[1]

Data Summary Table
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Structural Visualization & Logic Flow

The following diagrams illustrate the assignment logic and the synthesis pathway used to

generate the reference material.
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Synthesis Pathway (Reference Material)
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Caption: Synthesis pathway ensuring regiospecificity and logical flow of NMR assignment

based on molecular symmetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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